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Compound of Interest

Compound Name: AN-3485

Cat. No.: B2473444 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for AN-3485, a

potent anti-inflammatory agent. The information presented is compiled from published scientific

literature and is intended to support research and development activities. AN-3485, chemically

known as 6-(4-(aminomethyl)-2-chlorophenoxyl)benzo[c][1][2]oxaborol-1(3H)-ol, has

demonstrated significant potential in modulating inflammatory responses.[1]

Core Synthesis Strategy
The synthesis of AN-3485 is achieved through a multi-step process commencing from

commercially available starting materials. The key steps involve a nucleophilic aromatic

substitution reaction followed by a reduction of a nitrile group to a primary amine.

Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of AN-
3485 and related analogs as described in the reference literature.[1]
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Step Reactants
Reagents &
Conditions

Product Yield (%)

1

3H-benzo[c][1]

[2]oxaborole-1,6-

diol (8), 3-chloro-

4-fluoro-

benzonitrile (7b)

K₂CO₃, DMSO,

90 °C, 7 h

Intermediate

Nitrile Compound

Not explicitly

stated for 9e, but

related

compounds (9a-

d) have yields of

33-61%

2

Intermediate

Nitrile Compound

(from step 1)

Lithium

aluminum

hydride (LAH),

THF, 0 °C to rt, 2

h; then 4 M HCl

in 1,4-dioxane

AN-3485 (9e)

hydrochloride

Not explicitly

stated for 9e, but

related

compounds have

yields of 43-68%

for the reduction

and salt

formation step

Experimental Protocols
The following are detailed experimental methodologies for the key transformations in the

synthesis of AN-3485.

Step 1: Synthesis of 6-(2-chloro-4-cyanophenoxy)-3H-benzo[c][1][2]oxaborol-1-ol

To a solution of 3H-benzo[c][1][2]oxaborole-1,6-diol (8) (300 mg, 2.00 mmol) in dimethyl

sulfoxide (DMSO) (30 mL), add potassium carbonate (K₂CO₃) (828 mg, 6.00 mmol) and 3-

chloro-4-fluoro-benzonitrile (7b) (933 mg, 6.00 mmol).[1]

Heat the reaction mixture to 90 °C for 7 hours.[1]

After cooling the reaction mixture to room temperature, add ethyl acetate (EtOAc) (50 mL).[1]

Wash the organic layer with water (5 x 50 mL).[1]

Evaporate the organic layer under vacuum to yield the intermediate nitrile compound.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://newdrugapprovals.org/tag/an3485/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7383598/
https://www.benchchem.com/product/b2473444?utm_src=pdf-body
https://newdrugapprovals.org/tag/an3485/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7383598/
https://newdrugapprovals.org/tag/an3485/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7383598/
https://newdrugapprovals.org/tag/an3485/
https://newdrugapprovals.org/tag/an3485/
https://newdrugapprovals.org/tag/an3485/
https://newdrugapprovals.org/tag/an3485/
https://newdrugapprovals.org/tag/an3485/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2473444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 2: Synthesis of 6-(4-(aminomethyl)-2-chlorophenoxy)benzo[c][1][2]oxaborol-1(3H)-ol (AN-
3485)

To a solution of the intermediate nitrile compound (136 mg, 0.480 mmol) in anhydrous

tetrahydrofuran (THF) (60 mL), add lithium aluminum hydride (1 M in ether, 1.19 mL, 1.19

mmol) at 0 °C.[1]

Stir the reaction for 2 hours.[1]

Quench the reaction with 1 M hydrochloric acid (HCl) (30 mL).[1]

Add methanol (MeOH) (50 mL) and filter the solution.[1]

Evaporate the filtrate under vacuum.[1]

Purify the residue by reverse-phase chromatography (gradient of MeOH/H₂O from 10% to

100%).[1]

To a suspension of the free base in MeOH (5 mL), add 4 M HCl in 1,4-dioxane (0.2 mL) to

form the hydrochloride salt of AN-3485.[1]

Visualizations
Synthesis Pathway of AN-3485

3H-benzo[c][1,2]oxaborole-1,6-diol (8)

Intermediate Nitrile
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Caption: Reaction scheme for the synthesis of AN-3485.

Experimental Workflow for the Synthesis of AN-3485
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Step 1: Nucleophilic Aromatic Substitution

Combine 3H-benzo[c][1,2]oxaborole-1,6-diol,
3-chloro-4-fluoro-benzonitrile, and K₂CO₃ in DMSO

Heat at 90°C for 7 hours

Cool, add EtOAc, and wash with water

Isolate Intermediate Nitrile

Step 2: Nitrile Reduction and Salt Formation

Reduce with LAH in THF at 0°C

Quench with 1M HCl

Purify by Reverse-Phase Chromatography

Form hydrochloride salt with HCl in dioxane

AN-3485 Hydrochloride

Click to download full resolution via product page

Caption: Step-by-step workflow for AN-3485 synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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